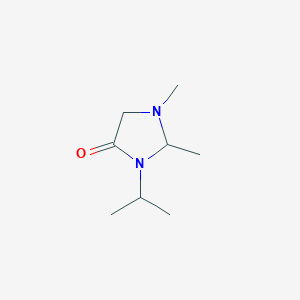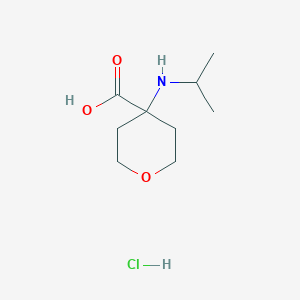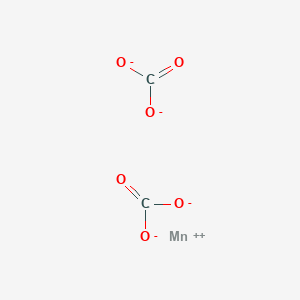
3-Amino-4-methylbenzene-1,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenedicarboxylicacid,3-amino-4-methyl-(9CI) is an organic compound with the molecular formula C9H9NO4. It is a derivative of phthalic acid, where the benzene ring is substituted with an amino group at the third position and a methyl group at the fourth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylicacid,3-amino-4-methyl-(9CI) typically involves the following steps:
Nitration: The starting material, 1,2-benzenedicarboxylic acid, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of 1,2-Benzenedicarboxylicacid,3-amino-4-methyl-(9CI) follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenedicarboxylicacid,3-amino-4-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 1,2-benzenedicarboxylic acid, 3-nitro-4-methyl.
Reduction: Reformation of 1,2-Benzenedicarboxylicacid,3-amino-4-methyl-(9CI).
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,2-Benzenedicarboxylicacid,3-amino-4-methyl-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mecanismo De Acción
The mechanism of action of 1,2-Benzenedicarboxylicacid,3-amino-4-methyl-(9CI) involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzenedicarboxylic acid: Lacks the amino and methyl groups, making it less reactive in certain chemical reactions.
1,2-Benzenedicarboxylic acid, 3-nitro-4-methyl: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
1,2-Benzenedicarboxylic acid, 3-amino-4-chloro: Substitutes a chlorine atom for the methyl group, resulting in different chemical properties.
Uniqueness
1,2-Benzenedicarboxylicacid,3-amino-4-methyl-(9CI) is unique due to the presence of both an amino and a methyl group on the benzene ring.
Propiedades
Número CAS |
769908-43-2 |
|---|---|
Fórmula molecular |
C9H9NO4 |
Peso molecular |
195.17 g/mol |
Nombre IUPAC |
3-amino-4-methylphthalic acid |
InChI |
InChI=1S/C9H9NO4/c1-4-2-3-5(8(11)12)6(7(4)10)9(13)14/h2-3H,10H2,1H3,(H,11,12)(H,13,14) |
Clave InChI |
RRHKUABXGSMDHS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C(=O)O)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-methylimidazol-1-ium-1-yl)ethyl (Z)-3-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate](/img/structure/B13772316.png)

![7-Bromo-12-naphthalen-2-ylbenzo[a]anthracene](/img/structure/B13772325.png)




![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclopentylazanium chloride](/img/structure/B13772351.png)





